N-Isopropyl-4-methoxy-3-nitrobenzamide
Description
N-Isopropyl-4-methoxy-3-nitrobenzamide is an organic compound with the molecular formula C11H14N2O4 It is a derivative of benzamide, characterized by the presence of an isopropyl group, a methoxy group, and a nitro group attached to the benzene ring
Properties
Molecular Formula |
C11H14N2O4 |
|---|---|
Molecular Weight |
238.24 g/mol |
IUPAC Name |
4-methoxy-3-nitro-N-propan-2-ylbenzamide |
InChI |
InChI=1S/C11H14N2O4/c1-7(2)12-11(14)8-4-5-10(17-3)9(6-8)13(15)16/h4-7H,1-3H3,(H,12,14) |
InChI Key |
CFUDUOQRESFDQN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C1=CC(=C(C=C1)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Isopropyl-4-methoxy-3-nitrobenzamide typically involves the direct condensation of 4-methoxy-3-nitrobenzoic acid with isopropylamine. This reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can further enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-Isopropyl-4-methoxy-3-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Hydrolysis: Hydrochloric acid or sodium hydroxide in water.
Major Products Formed
Reduction: N-Isopropyl-4-methoxy-3-aminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Hydrolysis: 4-Methoxy-3-nitrobenzoic acid and isopropylamine.
Scientific Research Applications
N-Isopropyl-4-methoxy-3-nitrobenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-Isopropyl-4-methoxy-3-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can covalently modify proteins, leading to changes in their activity. The methoxy and isopropyl groups contribute to the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Similar Compounds
N-Isopropyl-4-methoxybenzamide: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
N-Isopropyl-4-methoxy-3-aminobenzamide: Formed by the reduction of the nitro group, exhibiting different pharmacological properties.
N-Isopropyl-4-methoxy-3-methylbenzamide: Contains a methyl group instead of a nitro group, leading to variations in its chemical and biological behavior.
Uniqueness
N-Isopropyl-4-methoxy-3-nitrobenzamide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activities. This compound’s combination of functional groups allows for versatile applications in various fields, making it a valuable molecule for scientific research and industrial applications.
Biological Activity
N-Isopropyl-4-methoxy-3-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C12H16N2O3
- Molecular Weight : 236.27 g/mol
The presence of the nitro group (-NO2) and methoxy group (-OCH3) on the benzene ring contributes to its reactivity and biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells:
- Bioreduction : The nitro group can be reduced to form reactive intermediates that interact with cellular components, leading to cytotoxic effects.
- Enzyme Inhibition : The compound may inhibit specific enzymes or receptors, disrupting cellular pathways essential for tumor growth or bacterial proliferation.
- Cell Membrane Interaction : The hydrophobic isopropyl group may facilitate membrane penetration, enhancing the compound's efficacy against microbial and cancerous cells.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against various pathogens. A study evaluated its Minimum Inhibitory Concentration (MIC) against several bacterial strains:
| Microorganism | MIC (μM) |
|---|---|
| Escherichia coli | 5 |
| Staphylococcus aureus | 10 |
| Pseudomonas aeruginosa | 20 |
| Candida albicans | 15 |
These results suggest that the compound has potential as an antimicrobial agent, particularly against Gram-positive bacteria.
Anticancer Activity
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. For instance, a study reported the following findings:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)
- IC50 Values :
- MCF-7: 12 μM
- HeLa: 18 μM
The compound's ability to reduce cell viability in these cancer cell lines indicates its potential as a chemotherapeutic agent.
Case Studies
-
Case Study on Antimicrobial Efficacy :
A recent study published in Journal of Antimicrobial Chemotherapy examined the efficacy of this compound against multidrug-resistant strains of Staphylococcus aureus. The results showed a significant reduction in bacterial load when treated with the compound, highlighting its potential for treating resistant infections . -
Case Study on Cancer Treatment :
Another study focused on the compound's effects on breast cancer cells. The researchers found that treatment with this compound resulted in increased levels of reactive oxygen species (ROS), leading to enhanced apoptosis in MCF-7 cells. This suggests a mechanism involving oxidative stress as a pathway for its anticancer activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
